molecular formula C23H26N2O2 B12159124 1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide

1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide

Cat. No.: B12159124
M. Wt: 362.5 g/mol
InChI Key: RYWULVKYLYOCGJ-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of an indole core, a benzyl group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the tetrahydropyran group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound may serve as a probe for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole-3-carboxamide: Lacks the tetrahydropyran moiety.

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide: Lacks the benzyl group.

Uniqueness

1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide is unique due to the presence of both the benzyl group and the tetrahydropyran moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

1-benzyl-N-(2,2-dimethyloxan-4-yl)indole-3-carboxamide

InChI

InChI=1S/C23H26N2O2/c1-23(2)14-18(12-13-27-23)24-22(26)20-16-25(15-17-8-4-3-5-9-17)21-11-7-6-10-19(20)21/h3-11,16,18H,12-15H2,1-2H3,(H,24,26)

InChI Key

RYWULVKYLYOCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C

Origin of Product

United States

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